molecular formula C4H4F2O2 B14220102 2-(Difluoromethylene)-1,3-dioxolane CAS No. 533938-36-2

2-(Difluoromethylene)-1,3-dioxolane

Cat. No.: B14220102
CAS No.: 533938-36-2
M. Wt: 122.07 g/mol
InChI Key: PZHLTTQVJSSKCP-UHFFFAOYSA-N
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Description

2-(Difluoromethylene)-1,3-dioxolane is an organic compound that features a difluoromethylene group attached to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable precursor with difluorocarbene, which can be generated in situ using reagents such as difluoromethyltriphenylphosphonium bromide and a strong base . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the difluorocarbene intermediate.

Industrial Production Methods

Industrial production methods for 2-(Difluoromethylene)-1,3-dioxolane are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethylene)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylene-containing carbonyl compounds.

    Reduction: Reduction reactions can convert the difluoromethylene group to a difluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethylene group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield difluoromethylene ketones, while reduction can produce difluoromethyl derivatives .

Mechanism of Action

The mechanism by which 2-(Difluoromethylene)-1,3-dioxolane exerts its effects involves the interaction of the difluoromethylene group with various molecular targets. The electronegativity of the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .

Properties

CAS No.

533938-36-2

Molecular Formula

C4H4F2O2

Molecular Weight

122.07 g/mol

IUPAC Name

2-(difluoromethylidene)-1,3-dioxolane

InChI

InChI=1S/C4H4F2O2/c5-3(6)4-7-1-2-8-4/h1-2H2

InChI Key

PZHLTTQVJSSKCP-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C(F)F)O1

Origin of Product

United States

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